REACTION_CXSMILES
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[CH2:1]([N:4]1[C:8](=[O:9])[C:7]2=[CH:10][CH:11]=[CH:12][CH:13]=[C:6]2[C:5]1=[O:14])[CH2:2][CH3:3].[N+:15]([O-])([OH:17])=[O:16]>>[N+:15]([C:11]1[CH:10]=[C:7]2[C:8](=[O:9])[N:4]([CH2:1][CH2:2][CH3:3])[C:5](=[O:14])[C:6]2=[CH:13][CH:12]=1)([O-:17])=[O:16]
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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C(CC)N1C(C=2C(C1=O)=CC=CC2)=O
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Name
|
|
Quantity
|
500 g
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Type
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reactant
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Smiles
|
[N+](=O)(O)[O-]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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[N+](=O)([O-])C=1C=C2C(C(=O)N(C2=O)CCC)=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |